N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The presence of these heterocyclic rings suggests that the compound could have a variety of biological activities.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .Scientific Research Applications
Molecular Modification Strategies
Research on similar molecular structures has shown efforts to modify imidazo[1,2-a]pyrimidine compounds to reduce metabolism mediated by aldehyde oxidase (AO), which is crucial for enhancing the stability and efficacy of potential therapeutic agents. Modifications guided by AO protein structure-based models indicate strategies such as altering heterocycles or blocking reactive sites to reduce AO metabolism. This approach is vital for drug discovery programs aiming to enhance molecular stability and therapeutic efficacy (Linton et al., 2011).
Synthesis and Evaluation of Derivatives
The synthesis and biological evaluation of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones highlight the development of compounds with potential antimicrobial and antioxidant activities. The key intermediates and their reactions with substituted salicylaldehydes underline the chemical versatility and therapeutic potential of chromene-carboxamide derivatives in developing new antimicrobial agents (Ravindernath et al., 2013).
Anticancer and Anti-Inflammatory Applications
Studies on pyrazolopyrimidines derivatives demonstrate their potential as anticancer and anti-5-lipoxygenase agents. The synthesis of these derivatives and their evaluation for cytotoxic activities against specific cancer cell lines, along with 5-lipoxygenase inhibition capabilities, showcase the therapeutic potential of pyrimidin-4-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide analogs in treating cancer and inflammation-related diseases (Rahmouni et al., 2016).
DNA Binding and Gene Regulation
Investigations into pyrrole-imidazole (Py-Im) polyamides, chemicals that bind specifically to DNA sequences, reveal the importance of molecular structure in determining cellular permeability and DNA binding affinity. This research underscores the role of linker modifications and molecular size in enhancing the delivery and effectiveness of DNA-targeting agents, potentially applicable to the chromene-carboxamide derivatives for gene regulation (Liu & Kodadek, 2009).
Docking Studies for Drug Development
Docking studies on chromeno[4,3-b]pyridine derivatives for breast cancer demonstrate the computational approach to evaluating the interaction of novel compounds with biological targets. These studies help in understanding the molecular basis of the anticancer activities of synthesized compounds, guiding the optimization of chromene-carboxamide derivatives for therapeutic applications (Abd El Ghani et al., 2022).
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Properties
IUPAC Name |
N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-13-21-8-9-26(13)18-11-17(24-12-25-18)22-6-7-23-19(27)15-10-14-4-2-3-5-16(14)29-20(15)28/h2-5,8-12H,6-7H2,1H3,(H,23,27)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZLMWIOOLUXPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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